

A Comparative Guide to the Structure-Activity Relationship of N,N-Dimethylbenzamide Derivatives

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Compound of Interest

Compound Name: **N,N-Dimethylbenzamide**

Cat. No.: **B166411**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **N,N-Dimethylbenzamide** derivatives, focusing on their structure-activity relationships (SAR) as inhibitors of histone deacetylases (HDACs) and cholinesterases. The information presented is intended to facilitate the rational design of more potent and selective therapeutic agents.

Comparative Analysis of Biological Activity

The biological activity of **N,N-Dimethylbenzamide** derivatives is significantly influenced by the nature and position of substituents on the benzamide scaffold. This section compares the inhibitory potency of various derivatives against two important classes of enzymes: histone deacetylases and cholinesterases.

Histone Deacetylase (HDAC) Inhibition

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, making them a key target in cancer therapy.^[1] Benzamide derivatives have shown considerable promise as HDAC inhibitors.^{[1][2]} The inhibitory activity of these compounds is largely dependent on three structural features: a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site, a "cap" group that interacts with the surface of the active site channel, and a linker that connects these two moieties.

Table 1: Inhibitory Activity of Benzamide Derivatives against Class I HDACs

Compound ID	R1	R2	n	HDAC1 IC50 (μM)	HDAC2 IC50 (μM)	HDAC3 IC50 (μM)	HDAC8 IC50 (μM)
7g	CH3	NH2	0	>10	>10	>10	>10
7j	CH3	NH2	1	0.65	0.78	1.70	>10
Entinostat	-	-	-	0.93	0.95	1.80	>10

Data sourced from a 2024 study on novel benzamide-based derivatives.[2]

Key Structure-Activity Relationship Insights for HDAC Inhibition:

- **Linker Length:** The introduction of a methylene spacer (n=1) in compound 7j dramatically increases its inhibitory potency against HDAC1, HDAC2, and HDAC3 compared to compound 7g which has no spacer (n=0).[2] This suggests an optimal linker length is crucial for proper orientation of the molecule within the active site.
- **Cap Group:** While not a direct **N,N-dimethylbenzamide**, the data on related benzamides indicates that the nature of the R1 and R2 substituents on the "cap" group significantly impacts potency.[2]
- **Isoform Selectivity:** All tested benzamide derivatives, including the reference drug Entinostat, were inactive against HDAC8, indicating a degree of selectivity for other Class I HDACs.[2] The 2'-amino group on the benzamilide moiety has been shown to be indispensable for inhibitory activity, likely acting as a hydrogen-bonding or electrostatic interaction site.[3]

Cholinesterase Inhibition

Cholinesterase inhibitors are a class of drugs that block the normal breakdown of the neurotransmitter acetylcholine. They are used to treat conditions such as Alzheimer's disease. The inhibitory activity of benzamide derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is presented below.

Table 2: Inhibitory Activity of Benzamide and Picolinamide Derivatives against Cholinesterases

Compound ID	Scaffold	R	AChE IC50 (μM)	BChE IC50 (μM)	Selectivity (BChE/ACh E)
4a	Benzamide	p-N(CH ₃) ₂	10.32 ± 1.15	248.5 ± 2.51	24.08
4b	Benzamide	m-N(CH ₃) ₂	15.21 ± 1.33	310.7 ± 3.12	20.43
4c	Benzamide	o-N(CH ₃) ₂	21.35 ± 1.54	421.3 ± 3.54	19.73
7a	Picolinamide	p-N(CH ₃) ₂	2.49 ± 0.19	247.5 ± 2.11	99.40

Data from a study on benzamide and picolinamide derivatives containing a dimethylamine side chain.[4][5]

Key Structure-Activity Relationship Insights for Cholinesterase Inhibition:

- Substituent Position: The position of the dimethylamine side chain on the phenyl ring significantly influences inhibitory activity and selectivity. A para-substitution (4a) results in the most potent AChE inhibition among the benzamide derivatives.[4][5]
- Scaffold Variation: Picolinamide derivatives, such as compound 7a, exhibit stronger AChE inhibitory activity compared to their benzamide counterparts.[4][5]
- Selectivity: Compound 7a demonstrates high selectivity for AChE over BChE.[4][5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro HDAC Inhibition Assay

This fluorometric assay is a standard method for determining the half-maximal inhibitory concentration (IC50) values of potential HDAC inhibitors.[2]

- Enzymes and Substrate: Recombinant human HDAC1, HDAC2, and HDAC3/NCOR1 are used. The fluorogenic substrate is a peptide derived from p53 (Ac-RHKK[acetyl]-AMC).[2]

- Assay Buffer: The experiments are conducted in an assay buffer containing 50 mM HEPES, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP, and 0.2 mg/ml BSA, with the pH adjusted to 7.4. [2]
- Procedure:
 - Incubation: The test compounds, at various concentrations, are pre-incubated with the respective HDAC enzymes (10 nM HDAC1, 3 nM HDAC2, or 3 nM HDAC3) for a minimum of 5 minutes at 37°C.[2]
 - Reaction Initiation: The enzymatic reaction is initiated by the addition of the fluorogenic substrate to a final concentration of 20 μM. The reaction mixture is incubated for 90 minutes for HDAC1 and 30 minutes for HDAC2 and HDAC3.[2]
 - Reaction Termination and Signal Development: The reaction is stopped by adding a solution of 1 mg/ml trypsin and 20 μM SAHA (a potent HDAC inhibitor, used here to halt further deacetylation) in 1 mM HCl.[2]
- Data Analysis: The fluorescence intensity is measured, and the IC₅₀ value is calculated as the concentration of the compound that inhibits 50% of the enzyme activity.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman Method)

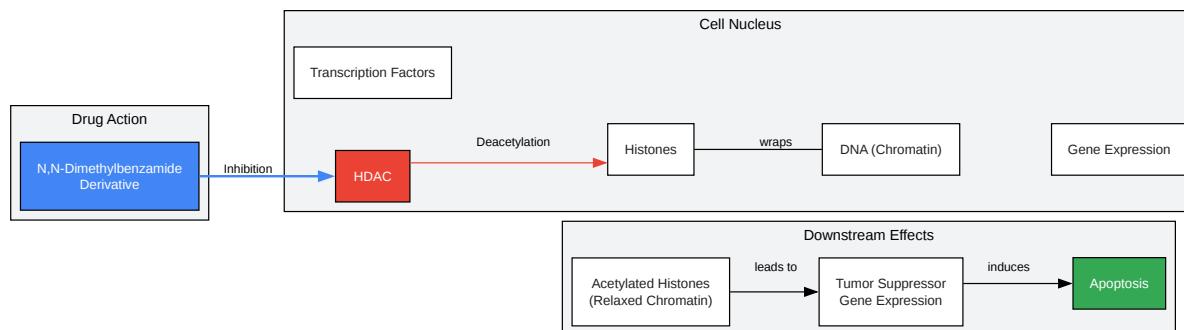
This method is widely used to screen for cholinesterase inhibitors.[6]

- Materials: Acetylcholinesterase (AChE), butyrylcholinesterase (BChE), acetylthiocholine iodide (ATCI), S-butyrylthiocholine iodide (BTCl), and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
- Procedure:
 - The test compounds are dissolved and diluted to various concentrations.
 - An assay solution is prepared containing Na₂HPO₄/NaH₂PO₄ buffer (pH 8.0, 0.1 M), the test compound solution, and the respective enzyme (AChE or BChE).

- The mixture is incubated at 30°C for 25 minutes.
- The substrate (ATCI for AChE or BTCl for BChE) is added to initiate the reaction.
- The absorbance is measured at a specific wavelength to determine the enzyme activity.
- Data Analysis: The IC₅₀ value is determined as the concentration of the compound that inhibits 50% of the enzyme activity.

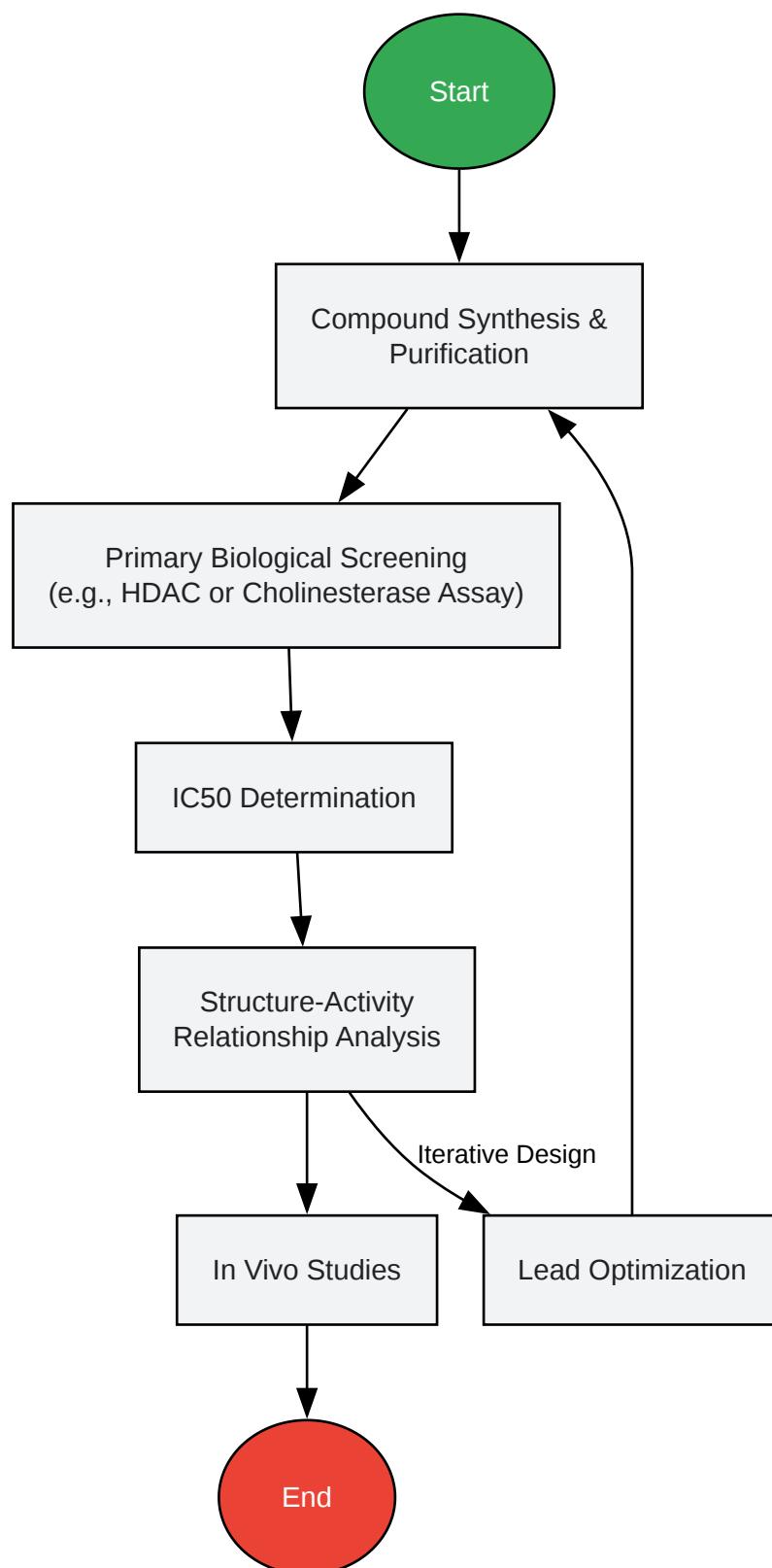
Visualizations

The following diagrams illustrate a key signaling pathway and a general experimental workflow relevant to the study of **N,N-Dimethylbenzamide** derivatives.



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Caption: Signaling pathway of HDAC inhibition by **N,N-Dimethylbenzamide** derivatives.

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Caption: General experimental workflow for SAR studies of **N,N-Dimethylbenzamide** derivatives.

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